molecular formula C22H21NO B14690192 2-(Dibenzylamino)-1-phenylethanone CAS No. 24431-24-1

2-(Dibenzylamino)-1-phenylethanone

Cat. No.: B14690192
CAS No.: 24431-24-1
M. Wt: 315.4 g/mol
InChI Key: CVWYQQGHIHMOCF-UHFFFAOYSA-N
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Description

2-(Dibenzylamino)-1-phenylethanone is a ketone derivative characterized by a dibenzylamine group (-N(CH₂C₆H₅)₂) attached to the α-carbon of a phenylethanone scaffold. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of iminium salts, heterocycles, and bioactive molecules . Its synthetic utility stems from the electron-donating dibenzylamino group, which enhances reactivity in nucleophilic additions and cyclization reactions. The compound is typically synthesized via silyl enol ether intermediates under argon atmosphere, achieving yields up to 89% . Physically, it is a colorless oil or solid, with spectral data (¹H/¹³C NMR, IR, HRMS) confirming its structural integrity .

Properties

CAS No.

24431-24-1

Molecular Formula

C22H21NO

Molecular Weight

315.4 g/mol

IUPAC Name

2-(dibenzylamino)-1-phenylethanone

InChI

InChI=1S/C22H21NO/c24-22(21-14-8-3-9-15-21)18-23(16-19-10-4-1-5-11-19)17-20-12-6-2-7-13-20/h1-15H,16-18H2

InChI Key

CVWYQQGHIHMOCF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)CC(=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dibenzylamino)-1-phenylethanone typically involves the reaction of benzylamine with benzyl chloride to form dibenzylamine. This intermediate is then reacted with benzaldehyde under acidic conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or column chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(Dibenzylamino)-1-phenylethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of benzophenone or benzoic acid derivatives.

    Reduction: Formation of 2-(Dibenzylamino)-1-phenylethanol.

    Substitution: Formation of brominated or nitrated derivatives of the phenyl group.

Scientific Research Applications

2-(Dibenzylamino)-1-phenylethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Dibenzylamino)-1-phenylethanone involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs with Alkyl Chain Variations

Derivatives of 2-(dibenzylamino)-1-phenylethanone with modified alkyl chains exhibit distinct physicochemical and reactivity profiles:

Compound Name Substituent Yield (%) Physical State Notable Properties Reference
2-(Dibenzylamino)-1-phenylpropan-1-one (10a) Propyl chain 63 Oil Lower melting point vs. 10b
2-(Dibenzylamino)-1-phenylbutan-1-one (10b) Butyl chain 70 Solid IR: 1720 cm⁻¹ (C=O stretch)
2-(Dibenzylamino)-1-phenylpentan-1-one (10c) Pentyl chain 67 Oil Increased lipophilicity

Key Findings :

  • Solid-state stability correlates with shorter chains (e.g., butyl in 10b), as evidenced by higher melting points .
Aromatic and Amine Substituents

Substitution of the dibenzylamino group with other amines or aromatic systems alters bioactivity:

Compound Name Substituent Activity Efficacy/Results Reference
2-(4-(3-Trifluoromethylphenyl)piperazin-1-yl)-1-phenylethanone (18) Arylpiperazine Analgesic 70% inhibition (mice writhing test)
2-(Cyclohexylamino)-1-phenylethanone Cyclohexylamine N/A Improved solubility in apolar solvents

Key Findings :

  • Arylpiperazine derivatives (e.g., compound 18) show potent analgesic activity, attributed to interactions with serotonin and dopamine receptors .
  • Cyclohexylamino analogs exhibit enhanced solubility in non-polar media, suggesting utility in hydrophobic reaction environments .
Sulfur-Containing Derivatives

Sulfur-based substituents introduce unique reactivity and applications:

Compound Name Substituent Activity Notable Properties Reference
2-(4-Chlorophenylsulfonyl)-1-phenylethanone Sulfonyl group Antifungal Active against Candida spp.
2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-1-phenylethanone Thiadiazole N/A Crystalline solid (mp 138°C)

Key Findings :

  • Sulfonyl groups enhance antifungal activity by disrupting fungal membrane integrity .
  • Thiadiazole derivatives exhibit strong hydrogen-bonding capacity, favoring crystal lattice formation .
Halogenated Derivatives

Halogenation impacts electronic properties and bioactivity:

Compound Name Substituent Activity Notable Properties Reference
2-[5-Bromo-1-(triisopropylsilyl)-1H-indol-3-yl]-2-(dibenzylamino)-1-phenylethanone Bromoindole N/A Yellow oil; HRMS: m/z 647.2 [M+H]⁺
2-(2-Chloro-1H-benzimidazol-1-yl)-1-phenylethanone Chlorobenzimidazole Anticancer IC₅₀ = 3.2 µM (MCF-7 cells)

Key Findings :

  • Bromine and chlorine atoms increase molecular polarity, improving binding to hydrophobic enzyme pockets .
  • Chlorobenzimidazole derivatives demonstrate anticancer activity via inhibition of topoisomerase II .

Key Findings :

  • BF₂ complexes exhibit intense solid-state fluorescence, useful in OLEDs and sensors .
  • Benzimidazole-oxime derivatives form stable metal complexes, relevant to catalysis and materials science .

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